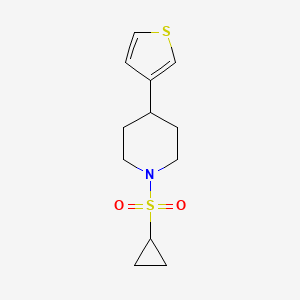

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine

Description

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine is a piperidine derivative characterized by a cyclopropylsulfonyl group at the 1-position and a thiophene ring at the 4-position. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties and target-binding interactions.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c14-17(15,12-1-2-12)13-6-3-10(4-7-13)11-5-8-16-9-11/h5,8-10,12H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYHGYCMVUABPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-3-ylboronic acid and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyclopropylsulfonyl group can be reduced to a cyclopropyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Cyclopropyl-substituted piperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl and thiophen-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The cyclopropylsulfonyl group in the target compound is smaller and more rigid than the acetyl or phenylsulfonyl groups in analogs. This may enhance blood-brain barrier penetration compared to bulkier derivatives .

Electronic and Steric Profiles :

- Sulfonamide linkages (as in the target compound) are more acidic than amides (e.g., 1-acetyl derivatives), which could influence solubility and protein-binding kinetics .

- Methoxy groups in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one enhance lipophilicity and antimicrobial activity, whereas the thiophene in the target compound may prioritize metabolic stability .

Pharmacological Hypotheses: Unlike 4-(4-fluorophenyl)piperidine-1-carboxamide (used in antipsychotics), the target compound’s thiophene and sulfonyl groups may favor interactions with ion channels or kinases rather than dopamine receptors.

Research Findings and Limitations

- Structural Insights : X-ray crystallography of analogs like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one reveals chair conformations in the piperidine ring, which are critical for binding pocket compatibility. The target compound’s conformation remains unstudied but is presumed similar .

- Data Gaps: No direct in vitro or in vivo data for this compound are available in open literature. Comparisons rely on structural extrapolation and trends from related molecules.

Biological Activity

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a thiophene moiety. Its unique structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Related Compounds

The proposed mechanisms for the biological activity of related compounds include:

- Enzyme Inhibition : Compounds with similar structures often interact with enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Membrane Disruption : Some derivatives have shown the ability to compromise cell membranes, leading to cell death.

- Apoptosis Induction : Certain piperidine derivatives have been reported to induce apoptotic pathways in various cell types, suggesting that this compound may also exhibit this property.

Case Studies

- Antifungal Activity Against Candida auris : A study on piperidine-based derivatives demonstrated significant antifungal activity against C. auris, with some compounds inducing cell cycle arrest and apoptosis at low concentrations. The mechanisms involved included disruption of membrane integrity and activation of apoptotic markers, which could be relevant for understanding the potential effects of this compound in similar contexts .

- Antimicrobial Properties : Research indicates that thiophene-containing compounds exhibit notable antimicrobial properties. For instance, derivatives similar to 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine have shown moderate antibacterial effects, suggesting that the incorporation of thiophene may enhance bioactivity through specific interactions with microbial targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.